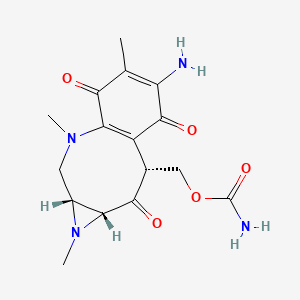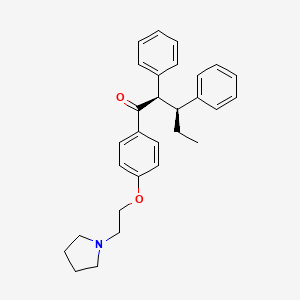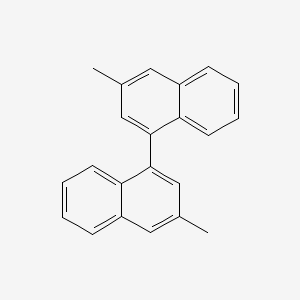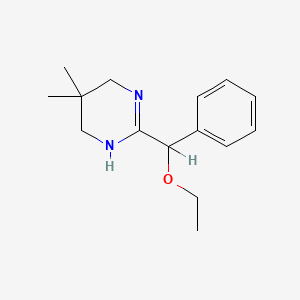
3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxybenzyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxybenzyl)pyrimidine is a heterocyclic organic compound It is characterized by a pyrimidine ring that is partially saturated and substituted with a dimethyl group and an ethoxybenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxybenzyl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethoxybenzylamine with a diketone in the presence of a base to form the pyrimidine ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxybenzyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can lead to the formation of fully saturated pyrimidine derivatives.
Substitution: The ethoxybenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce fully saturated pyrimidine derivatives. Substitution reactions can result in a variety of functionalized pyrimidines.
Wissenschaftliche Forschungsanwendungen
3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxybenzyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its use as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxybenzyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A similar compound used as a versatile solvent in organic synthesis.
1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine: Known for its use in the synthesis of pyrantel derivatives.
Uniqueness
3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxybenzyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxybenzyl group, in particular, may confer unique reactivity and potential biological activity compared to other similar pyrimidine derivatives.
Eigenschaften
CAS-Nummer |
33236-02-1 |
|---|---|
Molekularformel |
C15H22N2O |
Molekulargewicht |
246.35 g/mol |
IUPAC-Name |
2-[ethoxy(phenyl)methyl]-5,5-dimethyl-4,6-dihydro-1H-pyrimidine |
InChI |
InChI=1S/C15H22N2O/c1-4-18-13(12-8-6-5-7-9-12)14-16-10-15(2,3)11-17-14/h5-9,13H,4,10-11H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
GAHPHLOWOBWQPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C1=CC=CC=C1)C2=NCC(CN2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



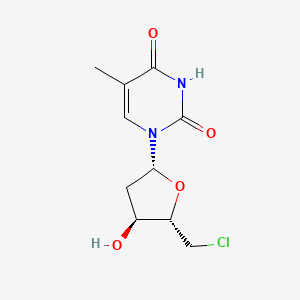

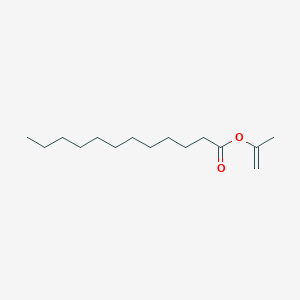
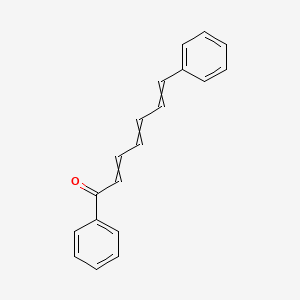
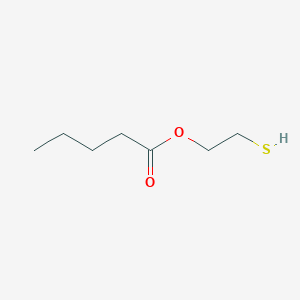


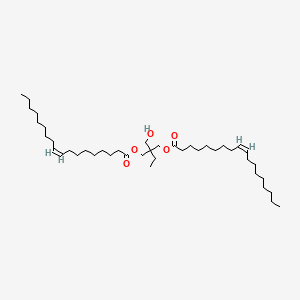
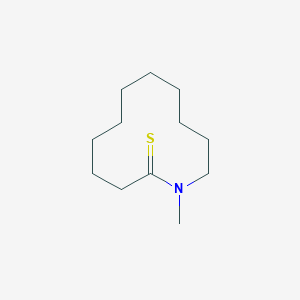
![N~1~,N~1~-Bis(2-aminoethyl)-N~2~-[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14691867.png)
